Cas no 2649068-32-4 (2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone)

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone structure
2649068-32-4 structure
Product Name:2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
CAS No:2649068-32-4
MF:C9H12N2O4S2
MW:276.332579612732
MDL:MFCD30476714
CID:5155605
PubChem ID:125425562
Update Time:2025-10-29

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone Chemical and Physical Properties

Names and Identifiers

    • 2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
    • 2-(4-Methyl-1,1,3,3-tetraoxo-1lambda6,3lambda6,2-benzodithiazol-2-yl)ethanamine
    • MDL: MFCD30476714
    • Inchi: 1S/C9H12N2O4S2/c1-7-3-2-4-8-9(7)17(14,15)11(6-5-10)16(8,12)13/h2-4H,5-6,10H2,1H3
    • InChI Key: KEFWNWJEPHSLDR-UHFFFAOYSA-N
    • SMILES: S1(C2C(C)=CC=CC=2S(N1CCN)(=O)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 488
  • XLogP3: -0.3
  • Topological Polar Surface Area: 114

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-318709-0.05g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
0.05g
$1573.0 2025-03-19
Enamine
EN300-318709-0.1g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
0.1g
$1648.0 2025-03-19
Enamine
EN300-318709-0.25g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
0.25g
$1723.0 2025-03-19
Enamine
EN300-318709-0.5g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
0.5g
$1797.0 2025-03-19
Enamine
EN300-318709-1.0g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
1.0g
$1872.0 2025-03-19
Enamine
EN300-318709-2.5g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
2.5g
$3670.0 2025-03-19
Enamine
EN300-318709-5.0g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
5.0g
$5429.0 2025-03-19
Enamine
EN300-318709-10.0g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4 95.0%
10.0g
$8049.0 2025-03-19
Enamine
EN300-318709-1g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4
1g
$1872.0 2023-09-05
Enamine
EN300-318709-5g
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
2649068-32-4
5g
$5429.0 2023-09-05

Additional information on 2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone

2-(2-Aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone: A Comprehensive Overview

The compound 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone is a highly specialized organic compound with significant potential in the field of biopharmaceuticals. This molecule belongs to the class of benzodithiazoles, which are known for their unique structural features and diverse applications in medicinal chemistry. The inclusion of 2-aminoethyl and 4-methyl groups further modifies its chemical properties, making it a subject of interest for researchers exploring novel drug candidates.

Benzodithiazole derivatives have been extensively studied due to their ability to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The dithiazole ring system is particularly noted for its stability and versatility, allowing for the attachment of various functional groups that can modulate biological responses. In the case of 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone, the presence of an aminoethyl group introduces potential for nucleophilic reactions and interactions with biological macromolecules, while the methyl group enhances the compound's hydrophobicity, which may influence its pharmacokinetics.

Recent studies have highlighted the importance of benzodithiazole derivatives in drug discovery programs targeting various diseases. For instance, research published in Nature Chemistry demonstrated that certain dithiazole-based compounds exhibit potent activity against resistant strains of bacteria, suggesting their potential as next-generation antibiotics. The 2-aminoethyl substituent in this compound may play a critical role in enhancing its antimicrobial efficacy by facilitating hydrogen bonding with bacterial cell components.

Another area of interest is the exploration of benzodithiazole-1,1,3,3-tetrone derivatives in oncology. Preclinical studies have shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. The 4-methyl group in our compound may influence its binding affinity to target proteins, potentially improving its therapeutic index. This makes it a promising candidate for further investigation in the development of targeted anticancer agents.

Furthermore, the structural features of 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone make it suitable for various synthetic applications. Its dithiazole ring system provides a robust framework for the attachment of bioactive moieties, while the aminoethyl group offers flexibility in designing conjugate systems. This compound could serve as a valuable building block in the synthesis of more complex molecules with tailored biological activities.

Recent advancements in computational chemistry have also contributed to our understanding of the molecular properties of this compound. Quantum mechanical calculations have revealed that the dithiazole ring system exhibits significant π-electron delocalization, which may contribute to its stability and reactivity. These findings align with experimental data showing high resistance to oxidative degradation, a desirable trait for drugs exposed to physiological conditions.

Additionally, the 4-methyl substitution influences the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial factors in determining its bioavailability. Studies suggest that the methyl group enhances the compound's hydrophobicity without significantly compromising its ability to interact with polar environments, making it a balanced candidate for both hydrophilic and hydrophobic drug delivery systems.

In summary, 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone represents a compelling compound with diverse applications in biopharmaceuticals. Its unique combination of structural features and biological activities positions it as a valuable tool for researchers seeking innovative solutions to pressing medical challenges. As our understanding of its properties continues to grow, so too will the potential for its application in developing life-saving therapies.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd